Ferrous carbonate

説明

Significance of Ferrous Carbonate in Chemical and Geochemical Systems

This compound (FeCO₃), an inorganic compound composed of iron(II) cations (Fe²⁺) and carbonate anions (CO₃²⁻), holds considerable significance in both chemical and geochemical contexts. In chemistry, it serves as a valuable precursor for the synthesis of other iron compounds. Its thermal decomposition allows for the release of ferrous ions, making it a useful reagent in various chemical reactions, including the synthesis of catalysts and other industrial chemicals. ontosight.ai

Geochemically, this compound is found naturally as the mineral siderite, which is a widespread and important ore of iron. britannica.com Siderite is a common constituent of sedimentary rocks, particularly in thin beds associated with shales, clay, or coal seams, and also occurs in hydrothermal metallic veins. britannica.com Its presence and formation in these environments provide crucial insights into the biogeochemical cycles of iron and carbon. The study of this compound in geological formations helps in understanding Earth's ancient environments and the conditions that led to the formation of large iron ore deposits. solubilityofthings.comontosight.ai Furthermore, the precipitation and dissolution of this compound play a role in controlling the mobility of iron and other heavy metals in soil and water systems. solubilityofthings.com

Interdisciplinary Relevance of this compound Research

The study of this compound extends across multiple scientific disciplines, reflecting its versatile properties and widespread occurrence. In geochemistry and mineralogy, research on siderite provides insights into the paleoceanographic conditions of early Earth, with its chemical and isotopic compositions being used as proxies for ancient seawater. geoscienceworld.org The formation of this compound is also integral to understanding the Earth's carbon cycle, particularly in the context of carbon storage in the mantle. nih.govacs.org

In environmental science, this compound is investigated for its role in carbon sequestration. Under specific conditions, its precipitation from aqueous solutions can contribute to CO₂ capture strategies. The compound is also relevant to the study of acid mine drainage, where it can influence the local geochemistry. ontosight.ai Moreover, microbial interactions with this compound are a key area of study, as certain bacteria can mediate its precipitation, impacting nutrient cycling in various ecosystems.

In materials science, this compound is explored for various applications. It can be a byproduct of CO₂ corrosion on steel surfaces, forming a protective layer that can slow down further corrosion. researchgate.net This has significant implications for the durability of infrastructure in the oil and gas industry. researchgate.net Additionally, it has potential applications in the manufacturing of ceramics and as a precursor for iron oxide pigments used in paints and coatings. ontosight.aigoogle.com

Overview of Current Research Trajectories on this compound

Current research on this compound is driven by its potential applications in sustainable technologies and a deeper understanding of fundamental geochemical processes. One major research thrust is focused on CO₂ capture and storage. nih.govacs.org Studies are exploring the kinetics and mechanisms of this compound formation to optimize its use as a reversible sorbent for CO₂. nih.govrsc.org This includes research into the catalytic conversion of the carbonate in this compound into higher hydrocarbons, which could provide a new route for producing liquid fuels. rsc.orgrsc.org

Another significant area of research is in the field of materials science, particularly concerning corrosion. Scientists are investigating the formation and properties of the protective this compound layer on steel to better predict and control corrosion in CO₂-rich environments. researchgate.netwhiterose.ac.uk This involves studying the influence of various environmental parameters like temperature, pressure, and flow on the formation of this layer. researchgate.netwhiterose.ac.uk

Structure

3D Structure of Parent

特性

IUPAC Name |

iron(2+);carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2O3.Fe/c2-1(3)4;/h(H2,2,3,4);/q;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAQDACVRFCEPDA-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

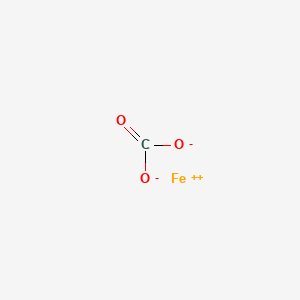

C(=O)([O-])[O-].[Fe+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CFeO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8052225 | |

| Record name | Iron(II) carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8052225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.85 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White or grey odorless solid, insoluble in water, soluble in acid; [Hawley] | |

| Record name | Ferrous carbonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5305 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

0.0067 G SOL IN 1 LITER OF WATER @ 25 °C; SOL IN CARBONIC ACID SOLUTION | |

| Record name | FERROUS CARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/458 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

3.9 g/cu cm | |

| Record name | FERROUS CARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/458 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Precipitates as a white solid | |

CAS No. |

563-71-3 | |

| Record name | Ferrous carbonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000563713 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ferrous carbonate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13698 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Carbonic acid, iron(2+) salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Iron(II) carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8052225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Iron carbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.418 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FERROUS CARBONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MZ3Q72U52O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | FERROUS CARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/458 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

MP: Decomposes | |

| Record name | FERROUS CARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/458 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis and Formation Mechanisms of Ferrous Carbonate

Laboratory Synthesis Pathways for Ferrous Carbonate

The laboratory synthesis of this compound can be broadly categorized into methods conducted under anoxic conditions at ambient or elevated temperatures and pressures. The choice of synthesis pathway significantly impacts the physicochemical properties of the resulting FeCO₃, including its morphology and purity. whiterose.ac.uk

Anoxic Reaction Methodologies for FeCO₃ Preparation

A critical requirement for the successful synthesis of this compound is the strict exclusion of oxygen to prevent the oxidation of ferrous (Fe²⁺) ions to ferric (Fe³⁺) ions, which would lead to the formation of impurities. whiterose.ac.ukcore.ac.uk This is typically achieved by conducting the reaction in an inert atmosphere, such as within a glovebox filled with nitrogen or an argon-hydrogen mixture. whiterose.ac.ukonepetro.org

Common anoxic synthesis methods involve the reaction of a ferrous salt with a carbonate source in a deoxygenated aqueous solution. core.ac.uk Ferrous salts like ferrous chloride (FeCl₂), ferrous sulfate (B86663) (FeSO₄), and ferrous ammonium (B1175870) sulfate are frequently used as the iron source. acs.orgresearchgate.net The carbonate source can be sodium carbonate (Na₂CO₃), sodium bicarbonate (NaHCO₃), or urea. acs.orgnih.gov For instance, reacting ferrous chloride tetrahydrate (FeCl₂·4H₂O) with sodium carbonate or sodium bicarbonate under an inert atmosphere is a widely employed method. whiterose.ac.ukinrae.fr The reaction is often performed in a sealed vessel, such as a titanium piston cylinder, after degassing the reactant solutions with nitrogen. whiterose.ac.ukinrae.fr

The general reaction can be represented as: Fe²⁺ + CO₃²⁻ → FeCO₃(s) researchgate.net

Maintaining a pH between 7 and 8 is often cited as optimal for maximizing the yield of FeCO₃ by minimizing the hydrolysis of Fe²⁺. core.ac.ukresearchgate.net

High-Temperature and High-Pressure Synthesis of FeCO₃

High-temperature and high-pressure methods are also utilized for synthesizing this compound, often yielding a more crystalline product. acs.orgnih.gov These techniques can involve hydrothermal or solvothermal approaches, where the reaction is carried out in an aqueous or non-aqueous solvent, respectively, in a sealed autoclave at elevated temperatures and pressures. ampp.orggoldschmidtabstracts.inforaco.cat

For example, hydrothermal synthesis has been used to produce FeCO₃ nanospheres by treating an aqueous solution of iron sulfate, ascorbic acid, and ammonium carbonate at 140 °C for 1.5 hours. ampp.org In another approach, high-purity siderite has been synthesized via a solid-state reaction under high-temperature and high-pressure conditions. nih.gov One patented process describes the production of highly pure this compound by heating a mixture of an alkali metal bicarbonate and a ferrous compound in solution to temperatures between 100 °C and 300 °C. acs.org The elevated pressure can be generated internally by the decomposition of the bicarbonate or applied externally. acs.org For instance, a process involving the reaction of sodium bicarbonate and ferrous sulfate in a high-pressure (200 atm) CO₂ atmosphere at 160 °C has been reported to yield a relatively pure product. acs.org

The stability of siderite is known to increase with pressure, and high-pressure synthesis can influence the decomposition temperature of the compound. researchgate.net

Table 1: Examples of High-Temperature and High-Pressure Synthesis Conditions for FeCO₃

| Iron Source | Carbonate Source | Temperature (°C) | Pressure (atm) | Duration | Reference |

|---|---|---|---|---|---|

| Ferrous sulfate, Ascorbic acid | Ammonium carbonate | 140 | Autogenous | 1.5 hours | ampp.org |

| Sodium bicarbonate | Ferrous sulfate | 160 | 200 (CO₂) | Not Specified | acs.org |

| Iron oxalate (B1200264) dehydrate | - | 350 | 2000 | 120 hours | whiterose.ac.uk |

| FeCl₂·4H₂O | NaHCO₃/Na₂CO₃ | 130 | 10 | 24 hours | inrae.fr |

Influence of Reactant Purity and Stoichiometry on FeCO₃ Synthesis

The purity of the resulting this compound is highly dependent on the purity of the initial reactants. whiterose.ac.uk Geologically formed siderite often contains impurities such as magnesium (Mg) and calcium (Ca), which can be incorporated into the crystal lattice and affect its properties. whiterose.ac.ukucl.ac.uk Therefore, using high-purity reactants is crucial for obtaining pure FeCO₃ in the laboratory.

Stoichiometry, the molar ratio of reactants, also plays a significant role. In the reaction between ferrous chloride and sodium bicarbonate, a molar ratio of at least 2:1 of sodium bicarbonate to ferrous chloride is considered necessary to produce a highly pure precipitate. acs.org This stoichiometric excess of bicarbonate is important because its decomposition yields carbon dioxide (CO₂), which helps to suppress side reactions that can form unstable amorphous by-products. acs.org

The reaction can be summarized as: FeCl₂ + 2NaHCO₃ → FeCO₃ + 2NaCl + H₂O + CO₂ acs.org

The in-situ generation of CO₂ from the bicarbonate decomposition helps to maintain a CO₂-rich environment, which favors the formation of FeCO₃ and prevents its hydrolysis. acs.org

Challenges in Reproducible FeCO₃ Synthesis

One of the primary challenges in synthesizing this compound is its high sensitivity to oxidation. whiterose.ac.uk Even trace amounts of oxygen can lead to the formation of iron(III) oxides and hydroxides, resulting in an impure product. core.ac.uk This necessitates the rigorous exclusion of oxygen throughout the synthesis and handling processes. whiterose.ac.ukresearchgate.net

The lack of a standardized, reproducible synthesis method is another significant challenge. whiterose.ac.uk Many studies report different synthesis parameters, including variations in reactants, temperature, pressure, and reaction time, leading to products with different qualities, morphologies, and colors (ranging from white and beige to green and black). acs.org This variability makes it difficult to compare results across different studies and to ensure that researchers are investigating a consistent material. ucl.ac.uk

Furthermore, some published methods lack sufficient detail, making them difficult to replicate. whiterose.ac.uk The inherent difficulty in directly synthesizing FeCO₃ through methods like co-precipitation, due to the facile oxidation of the carbonate to iron oxides, further complicates the process. ohiolink.edu Achieving reproducible synthesis is critical for advancing the understanding of FeCO₃'s properties and behavior. ampp.org

Precipitation Kinetics and Nucleation of Aqueous this compound

The formation of solid this compound from a supersaturated aqueous solution is governed by the processes of nucleation and crystal growth. The kinetics of these processes are influenced by a variety of factors, including temperature, pH, and the degree of supersaturation.

Homogeneous and Heterogeneous Nucleation of FeCO₃

Nucleation, the initial formation of a new solid phase, can occur through two primary mechanisms: homogeneous and heterogeneous nucleation.

Homogeneous nucleation is the spontaneous formation of FeCO₃ nuclei directly from the bulk solution when the supersaturation level is sufficiently high. whiterose.ac.uk This process is energetically demanding because it requires the formation of a new interface between the solid and the solution. core.ac.uk Experimental studies have shown that at high saturation indices (SI ≥ 3.69), the nucleation of siderite can proceed through the initial formation of an amorphous this compound (AFC) precursor, which then transforms into crystalline siderite.

Heterogeneous nucleation occurs when the formation of FeCO₃ nuclei is initiated on a foreign surface, such as impurity particles or the walls of a container. core.ac.ukwhiterose.ac.uk In the context of corrosion, the surface of carbon steel provides an ideal site for heterogeneous nucleation. core.ac.uk This process is energetically less demanding than homogeneous nucleation because the pre-existing surface reduces the energy barrier for nucleus formation. core.ac.uk The lamellae of iron carbide (Fe₃C) within the steel can act as skeletal material, promoting local conditions favorable for FeCO₃ nucleation and growth.

The rate of nucleation is strongly dependent on the supersaturation ratio (SR), which is the ratio of the ion activity product to the solubility product of FeCO₃. whiterose.ac.uk Nucleation rates tend to increase exponentially with increasing supersaturation. researchgate.net At lower pH values, fewer nucleation sites may develop, leading to the growth of larger, but fewer, crystals. researchgate.net Conversely, at higher pH values, a higher surface supersaturation can lead to more numerous, smaller crystals, forming a more extensive protective layer. researchgate.net

Table 2: Factors Influencing FeCO₃ Nucleation and Growth

| Factor | Influence | Description | Reference |

|---|---|---|---|

| Supersaturation (SR) | Increases nucleation and growth rates | The primary driving force for precipitation. Higher SR leads to faster kinetics. | whiterose.ac.ukcore.ac.uk |

| Temperature | Increases precipitation rate | Higher temperatures generally increase reaction rates and can lower FeCO₃ solubility, promoting faster precipitation. | goldschmidtabstracts.info |

| pH | Affects carbonate concentration and nucleation density | Higher pH increases the concentration of carbonate ions (CO₃²⁻) and can lead to a higher density of smaller crystals. | researchgate.net |

| Surface characteristics | Promotes heterogeneous nucleation | The presence of surfaces like carbon steel or iron carbide provides sites for nucleation, lowering the energy barrier. | core.ac.uk |

| Ionic Strength | Can slow nucleation rate | Increased ionic strength can result in a slower rate of this compound nucleation. | ampp.org |

Temperature-Dependent Precipitation Kinetics of FeCO₃

The precipitation rate of this compound is strongly dependent on temperature. raco.catampp.orgresearchgate.net Generally, higher temperatures accelerate the kinetics of FeCO₃ precipitation. raco.cat This increased rate at elevated temperatures (above 60°C) can lead to the rapid formation of dense, protective films, which is a key factor in explaining why corrosion rates of steel in carbon dioxide environments often decrease after reaching a peak between 60-90°C. ampp.org

Studies have shown that the precipitation process is surface-reaction rate limited, with a determined Arrhenius activation energy of 108.3 kJ/mol. researchgate.netresearchgate.net This strong temperature dependence means that even slight changes in thermal conditions can significantly alter the likelihood and speed of FeCO₃ scale formation. ampp.org For instance, at lower temperatures, such as 20°C, the conditions for precipitation are less favorable, and the process occurs more slowly. ampp.org The kinetics of precipitation have a direct impact on the properties and protectiveness of the resulting this compound layer. researchgate.net

Table 1: Effect of Temperature on this compound Precipitation

| Temperature Range | General Effect on Precipitation Rate | Observed Phenomena |

| Low (e.g., 20°C) | Slow precipitation kinetics. raco.cat | Less favorable conditions for protective film formation. ampp.org |

| High (e.g., >60°C) | Rapid precipitation kinetics. ampp.org | Can lead to the formation of a well-compacted, protective layer. raco.catampp.org |

| 50°C - 80°C | Strong dependency of precipitation rate on temperature. ampp.orgresearchgate.net | Precipitation kinetics are faster at higher temperatures within this range. ampp.org |

Influence of Supersaturation on FeCO₃ Precipitation and Accumulation Rates

Supersaturation is the primary driving force for the precipitation of this compound. whiterose.ac.uk It is defined as the state where the concentration of dissolved ferrous (Fe²⁺) and carbonate (CO₃²⁻) ions in a solution exceeds the equilibrium solubility limit. whiterose.ac.uk The level of supersaturation, often expressed as a saturation ratio (SR or S), directly influences both the induction time for nucleation and the subsequent rate of crystal growth. ampp.orgwhiterose.ac.uk

Research indicates that a significant degree of supersaturation is often required for FeCO₃ to precipitate, with concentrations sometimes needing to be 5 to 10 times higher than the thermodynamically calculated solubility values, especially in the presence of corroding steel. raco.catampp.org The precipitation rate generally increases with a higher bulk supersaturation level. whiterose.ac.uk For example, experiments have shown that increasing the bulk supersaturation from a ratio of 50 to 150 clearly enhances the crystal layer accumulation rate (CLAR) of FeCO₃. whiterose.ac.uk However, the relationship is complex, as local supersaturation at a surface can be much higher than in the bulk solution, allowing for precipitation even when the bulk solution is technically undersaturated. whiterose.ac.uk This is particularly relevant on corroding steel surfaces, where the local concentration of Fe²⁺ is elevated. whiterose.ac.ukresearchgate.net

At very high supersaturation levels, the influence of local surface processes becomes less pronounced, and the precipitation rate is more directly governed by the bulk solution's chemistry. whiterose.ac.uk Conversely, at low supersaturation, local effects at the steel-electrolyte interface become more critical. whiterose.ac.uk

Role of Amorphous this compound Precursors in Crystallization

The formation of crystalline this compound (siderite) does not always occur directly from solution. Instead, it often proceeds through a two-step crystallization pathway involving an intermediate, unstable precursor phase known as amorphous this compound (AFC). researchgate.net This phenomenon is consistent with observations in the crystallization of many other sparingly soluble salts. rsc.orgacs.org

AFC initially forms as spherical, nanoparticulate matter with no discernible crystalline structure. researchgate.net This amorphous phase is generally more hydrated and less stable than its crystalline counterparts, siderite and chukanovite. researchgate.netcapes.gov.br The enthalpy of crystallization of AFC is exothermic, indicating its metastable nature. capes.gov.br Over time, this amorphous precursor transforms into the more thermodynamically stable crystalline forms. researchgate.net The lifetime of the amorphous precursor can be influenced by factors such as the level of supersaturation; a lower supersaturation level can prolong the existence of the amorphous phase before it converts to a crystalline state. acs.org The study of such amorphous precursors is critical, as they are significant in various natural and industrial settings and control the eventual crystallization pathway. geoscienceworld.org

Effect of pH and Ionic Strength on FeCO₃ Precipitation Dynamics

The precipitation of this compound is highly sensitive to the chemical environment, particularly the solution's pH and ionic strength.

pH: The pH of the solution is a critical factor governing FeCO₃ precipitation. core.ac.ukresearchgate.net It directly influences the availability of carbonate ions (CO₃²⁻) through the equilibria involving carbon dioxide (CO₂), carbonic acid (H₂CO₃), and bicarbonate (HCO₃⁻). researchgate.net Generally, a higher pH increases the concentration of CO₃²⁻, which in turn increases the saturation ratio and promotes precipitation. core.ac.ukrsc.org Studies have demonstrated that with increasing pH, the precipitation rate of FeCO₃ increases, leading to the formation of more protective films. core.ac.uk Conversely, a low pH environment, such as during acid stimulation in reservoirs, inhibits the deposition of this compound. onepetro.org The stability of FeCO₃ is greatest between pH 9 and 12, where precipitation is most likely to occur. rsc.org

Ionic Strength: The ionic strength of the solution, which is a measure of the total concentration of ions, also affects FeCO₃ precipitation. An increase in ionic strength, for instance by increasing the concentration of sodium chloride (NaCl), generally increases the solubility of FeCO₃. core.ac.ukonepetro.org This increased solubility leads to a lower saturation ratio for a given concentration of Fe²⁺ and CO₃²⁻, thereby reducing the driving force for precipitation. onepetro.org Models predicting FeCO₃ precipitation must account for ionic strength, as failure to do so can lead to an overestimation of the precipitation rate, especially in solutions with high salt content. researchgate.netonepetro.org

Table 2: Influence of pH and Ionic Strength on FeCO₃ Precipitation

| Parameter | Effect | Mechanism |

| Increasing pH | Increases precipitation rate. core.ac.uk | Shifts carbonate equilibrium, increasing CO₃²⁻ concentration and thus supersaturation. core.ac.ukrsc.org |

| Decreasing pH | Decreases or inhibits precipitation. onepetro.org | Reduces available CO₃²⁻, lowering the saturation ratio. onepetro.org |

| Increasing Ionic Strength | Decreases precipitation rate. onepetro.org | Increases the solubility product (Ksp) of FeCO₃, which lowers the supersaturation level. core.ac.ukonepetro.org |

Modeling of this compound Precipitation Processes

To predict the formation of this compound scale in various environments, several mathematical models have been developed. researchgate.netresearchgate.nettandfonline.com These models are crucial for industries like oil and gas, where FeCO₃ scaling can impact pipeline integrity. tandfonline.com

The core of these models is the calculation of the FeCO₃ saturation level, which dictates the precipitation kinetics. researchgate.net A common approach involves mechanistic models that consider the transport of chemical species to the surface, electrochemical reactions, and the chemical precipitation reactions. researchgate.nettandfonline.com The growth of the FeCO₃ film is modeled as a precipitation process that occurs once the solution exceeds the saturation limit. researchgate.net

Key inputs for these models include:

Temperature: Affects both solubility and reaction kinetics. researchgate.nettandfonline.com

pH and pCO₂: Determine the availability of carbonate ions. researchgate.net

Fe²⁺ Concentration: A primary component of the precipitate. tandfonline.com

Ionic Strength: Affects the solubility product. core.ac.uk

The output of these models can predict the thickness and porosity of the FeCO₃ layer, and consequently, its effect on processes like corrosion. researchgate.nettandfonline.comtandfonline.com For example, a high precipitation rate is modeled to produce a less porous, more protective layer that acts as a diffusion barrier, thereby slowing down corrosion. researchgate.nettandfonline.com Different models may use varying expressions for the precipitation rate, but they are generally a function of the supersaturation ratio and temperature-dependent kinetic constants. whiterose.ac.ukonepetro.org The accuracy of these models depends heavily on the reliability of the solubility and kinetic data used. core.ac.uk

Dissolution Kinetics of this compound

The dissolution of this compound is the reverse process of its precipitation and is equally important for understanding the stability and lifetime of FeCO₃ scales.

Factors Governing FeCO₃ Dissolution Rates

The rate at which this compound dissolves is governed by several interconnected factors, primarily related to the chemistry of the surrounding fluid. slideshare.netmdpi.com

pH: Solution pH is one of the most influential factors. researchgate.net FeCO₃ dissolution is significantly enhanced in acidic conditions. A lower pH increases the dissolution rate because hydrogen ions react with carbonate ions, shifting the equilibrium and promoting the breakdown of the solid lattice. researchgate.net Experiments show a stark difference in stability, with films dissolving under acidic conditions (e.g., pH 3.6) but remaining stable at neutral pH (e.g., pH 7.0). researchgate.net

Temperature: Higher temperatures can increase the rate of chemical reactions, which can include dissolution processes. slideshare.net

Saturation State: Just as supersaturation drives precipitation, undersaturation drives dissolution. The further the solution is from equilibrium (i.e., the lower the concentration of dissolved Fe²⁺ and CO₃²⁻), the faster the dissolution will proceed.

Flow Velocity: While some studies have suggested that mass transfer has no effect on FeCO₃ dissolution, indicating a surface-controlled process, other work suggests that high flow rates can contribute to the mechanical breakdown of corrosion films. researchgate.net

Solubility Product (Ksp) Determination and Modeling for this compound

The solubility product constant (Ksp) is a critical parameter for understanding the conditions under which this compound (FeCO3), also known as siderite, will precipitate or dissolve. The dissolution of this compound in water is represented by the equilibrium equation:

FeCO₃(s) ⇌ Fe²⁺(aq) + CO₃²⁻(aq)

The Ksp is the product of the molar concentrations (or more accurately, activities) of the dissolved ions at equilibrium: Ksp = [Fe²⁺][CO₃²⁻]. brainly.com Various studies have determined the Ksp of this compound, with values at standard conditions (25 °C) reported in the range of 3.13 x 10⁻¹¹ to 8.72 x 10⁻⁸. brainly.comwikipedia.orgulaval.cachegg.com

Experimental determination of Ksp has been conducted over a range of temperatures. One such study measured the solubility product from 25°C to 94°C by analyzing the equilibrium concentrations of total aqueous iron under a controlled partial pressure of CO₂. inrae.fr The results from these experiments highlight the temperature dependence of FeCO₃ solubility.

Table 1: Experimentally Determined pKsp (-logKsp) of this compound at Various Temperatures

| Temperature (°C) | Total Fe (mM) | P-CO₂ (atm) | pKsp (-logKsp) |

|---|---|---|---|

| 25 | 2.221 | 3.014 | 10.45 |

| 43 | 1.510 | 2.952 | 10.58 |

| 62 | 1.133 | 2.830 | 10.73 |

| 83 | 0.776 | 2.592 | 10.94 |

| 94 | 0.621 | 2.476 | 11.08 |

Data sourced from Johnson and Pytkowicz (1990) as presented in a study on precipitation and dissolution kinetics. inrae.fr

Given the significant influence of environmental parameters, thermodynamic modeling is essential for accurately predicting FeCO₃ solubility. Advanced models have been developed to account for the effects of both temperature and the ionic strength of the solution. researchgate.net A unified expression for the solubility product (Ksp in mol²/L²) developed from a comprehensive review of literature data is:

logKsp = -59.3498 - 0.041377Tₖ - 2.1963/Tₖ + 24.5724log(Tₖ) + 2.518I⁰.⁵ - 0.657I

where Tₖ is the absolute temperature in Kelvin and I is the ionic strength of the liquid. researchgate.net This equation provides a robust tool for predicting the formation of this compound scale in various industrial and natural aqueous systems. researchgate.net Speciation calculations, often performed using software like PhreeqC, are also employed to determine the molarities and activities of the various carbonate species, which are then used in conjunction with Ksp models to accurately assess the saturation state of FeCO₃. inrae.frresearchgate.net

Influence of Co-existing Ions and Organic Acids on FeCO₃ Solubility and Dissolution

The solubility and dissolution kinetics of this compound are significantly affected by the presence of other dissolved species in the aqueous environment, notably co-existing inorganic ions and organic acids.

Influence of Co-existing Ions

The presence of other cations in solution can alter the solubility of this compound through various mechanisms, including changes in ionic strength and competitive interactions.

Calcium Ions (Ca²⁺): Research has shown that calcium ions have a strong influence on increasing the solubility of this compound. researchgate.netonepetro.org In experiments conducted at 55°C in a 0.5 M NaCl solution, the presence of Ca²⁺ ions led to an apparent increase in the solubility of ferrous iron, which was proportional to the calcium concentration. rice.edu This effect is attributed to an increase in the stability of this compound complexes in the presence of calcium. researchgate.netonepetro.org Conversely, the presence of ferrous iron does not significantly impact the solubility of calcium carbonate. researchgate.netonepetro.orgrice.edu In mixed solutions, calcium carbonate shows a preference for precipitation over this compound. researchgate.netonepetro.org

Manganese Ions (Mn²⁺): Manganese can compete with iron ions for adsorption sites on calcium carbonate-based materials, which can be a mechanism for iron removal. researchgate.net The presence of manganese can therefore inhibit the removal of ferrous iron from solution by occupying the reactive sites where siderite might otherwise precipitate. researchgate.net

General Ionic Strength: An increase in the general ionic strength of a solution, such as from dissolved sodium (Na⁺) and calcium (Ca²⁺) ions, tends to impede the removal (precipitation) of ferrous iron from the solution. researchgate.net

Influence of Organic Acids

Organic acids, commonly found in industrial and natural environments, can significantly influence the stability and dissolution of this compound, particularly protective FeCO₃ scale on steel surfaces. onepetro.org

Acetic Acid (CH₃COOH): Acetic acid is one of the most studied organic acids in this context. ohiolink.edu Its presence can lead to the damage and partial dissolution of protective this compound layers. ohiolink.eduresearchgate.net This dissolution is not primarily due to a simple pH drop but is caused by the formation of soluble ferrous acetate (B1210297) complexes (FeAc⁺) and changes in ionic strength, which collectively decrease the FeCO₃ saturation value. researchgate.netampp.org Electrochemical quartz crystal microbalance (EQCM) studies have confirmed that acetic acid can cause the selective dissolution of the outer layers of an FeCO₃ scale. researchgate.net While this leads to a temporary increase in corrosion rates, the remaining inner layer can often still provide some protection. researchgate.net

Formic and Propionic Acids: The electrochemical behavior of formic acid and propionic acid in CO₂ corrosion environments is very similar to that of acetic acid. onepetro.org These weak organic acids can increase corrosion rates by providing an additional cathodic reaction (the direct reduction of the undissociated acid). onepetro.org Their presence makes it more difficult for protective this compound scales to form effectively. onepetro.org

Oxalic Acid: While not always present in the same environments, studies on related iron compounds show that oxalic acid can be particularly effective at dissolving iron oxides. mdpi.com This is attributed to its high affinity for iron surfaces, strong complexing ability, and reducing power. mdpi.com This suggests that dicarboxylic acids could have a pronounced effect on FeCO₃ dissolution.

Table 2: Summary of Effects of Co-existing Species on this compound

| Interfering Species | Observed Effect on FeCO₃ | Mechanism |

|---|---|---|

| Calcium (Ca²⁺) | Increases solubility | Stabilization of this compound complexes. researchgate.netonepetro.org |

| Manganese (Mn²⁺) | Inhibits precipitation/removal | Competes with Fe²⁺ for active surface sites. researchgate.net |

| Acetic Acid | Increases dissolution | Formation of soluble ferrous acetate complexes, reducing saturation. researchgate.netampp.org |

Table of Compounds Mentioned

| Compound Name | Chemical Formula |

|---|---|

| Acetic Acid | CH₃COOH |

| Calcium Carbonate | CaCO₃ |

| Carbon Dioxide | CO₂ |

| Ferrous Acetate | Fe(CH₃COO)₂ |

| This compound | FeCO₃ |

| Formic Acid | HCOOH |

| Oxalic Acid | C₂H₂O₄ |

| Propionic Acid | C₃H₆O₂ |

Environmental Geochemistry and Biogeochemical Cycling of Ferrous Carbonate

Natural Occurrence and Mineralogy of Siderite (FeCO3)

Siderite is an iron carbonate mineral that crystallizes in the trigonal system. numberanalytics.com While its theoretical composition is 62.01% iron(II) oxide (FeO) and 37.99% carbon dioxide (CO2) by weight, natural siderite often contains impurities like manganese, magnesium, and calcium, which can substitute for iron in its crystal structure. numberanalytics.com

Geological Formation Pathways of Siderite

The formation of siderite is a subject of ongoing research, with several proposed pathways. mdpi.com It is generally accepted that siderite forms in anoxic, non-sulfidic, and methanic environments. mdpi.com The key requirements for its formation include a reducing environment with low oxygen availability and high concentrations of both iron(II) and carbonate ions. numberanalytics.com

Two primary mechanisms are generally considered for siderite formation:

Direct precipitation from an anoxic and iron-rich fluid. geochemicalperspectivesletters.org This pathway is thought to have been more common in Archean oceans when Fe(II) and bicarbonate concentrations were higher. mdpi.com However, the kinetics of direct precipitation from seawater may have been slow. geochemicalperspectivesletters.orgmdpi.com

Diagenetic formation through the microbial reduction of primary iron (oxyhydr)oxides coupled with the remineralization of organic carbon. geochemicalperspectivesletters.orgmdpi.com This process is supported by the negative carbon isotope signatures and variable iron isotope values found in many siderite deposits. mdpi.com Other proposed diagenetic pathways include the transformation of green rust and the reaction of Fe(III) minerals with organic carbon at elevated temperatures and pressures. mdpi.com

Microbial activity, particularly from sulfate-reducing bacteria and dissimilatory iron reduction (DIR), can play a crucial role in creating the necessary geochemical conditions for siderite precipitation. numberanalytics.commdpi.commdpi.com

Siderite Formation in Sedimentary and Hydrothermal Environments

Siderite is found in a variety of geological settings, including sedimentary, hydrothermal, and metamorphic environments. numberanalytics.com

In sedimentary rocks , siderite is a common diagenetic mineral, often forming at shallow burial depths in shales, sandstones, coal seams, and banded iron formations (BIFs). numberanalytics.comwikipedia.orgwisc.edu It can form concretions that sometimes preserve fossils in three dimensions. wikipedia.org The elemental composition of sedimentary siderite is often linked to the depositional environment. wikipedia.org For example, its presence can indicate reducing conditions in ancient sedimentary basins. numberanalytics.com

In hydrothermal environments , siderite is frequently found in veins, often associated with minerals like barite, fluorite, and galena. wikipedia.orgufrgs.br It can also form as a replacement mineral in limestones and dolomites through metasomatic alteration. ufrgs.br The composition of siderite and coexisting minerals in these deposits can suggest formation from high-temperature hydrothermal fluids. researchgate.net

Solid Solution Series Involving FeCO3 (e.g., with Mg, Zn, Mn carbonates)

Ferrous carbonate readily forms solid solution series with other carbonate minerals due to the substitution of iron by other divalent cations. wikipedia.org The most common substitutions involve magnesium (Mg), manganese (Mn), and zinc (Zn). numberanalytics.comwikipedia.org

This results in complete solid solution series with:

Magnesite (MgCO3). britannica.comlibretexts.org

Rhodochrosite (MnCO3). britannica.comgeologyscience.ru

An incomplete solid solution series is formed with ferroan calcite. britannica.com The substitution of these elements into the siderite crystal lattice can affect its physical properties and provides further information about the geochemical conditions during its formation. numberanalytics.comresearchgate.net For instance, the presence of manganese-rich siderite can reflect the passive incorporation of dissolved manganese from the surrounding fluid. geochemicalperspectivesletters.org

Role of this compound in Aqueous Geochemical Systems

Iron Speciation and Oxidation in Carbonate-Bearing Aquatic Systems

In natural waters with carbonate alkalinity greater than 1 mM, this compound complexes, such as Fe(CO3), Fe(CO3)2^2-, and Fe(CO3)(OH)^-, dominate the speciation of dissolved Fe(II). acs.orgdss.go.th This is particularly true in environments like seawater and alkaline lakes. acs.orgdss.go.th

The presence of carbonate significantly impacts the oxidation rate of Fe(II). acs.org While at pH values below 6.0, the oxidation rate is primarily determined by the Fe^2+ and FeOH^+ species, at higher pH levels, the Fe(CO3)2^2- complex becomes the most kinetically active species for oxidation by molecular oxygen. acs.org The formation of this compound complexes can dramatically increase the rate of abiotic oxidation compared to dilute solutions. researchgate.net This is because carbonate ions can facilitate the electron transfer from soluble iron(II)-carbonate to oxygen. researchgate.net

The interaction between ferrous iron and carbonate can also influence the precipitation of other minerals. For instance, the presence of Fe^2+ can inhibit the growth of calcite and promote the stabilization of aragonite. rsc.org

This compound in Anoxic Environments and Groundwater

This compound is a key mineral in anoxic environments, where reducing conditions prevail. mdpi.com Such conditions are common in groundwater aquifers, where siderite can be a likely solid phase, often associated with calcite. usgs.gov The formation of siderite in these environments is often linked to microbial processes, such as dissimilatory iron reduction, which couples the oxidation of organic matter to the reduction of Fe(III) minerals. mdpi.commdpi.com

In anoxic groundwater, dissolved iron can exist as various species, including FeCO3(aq) and FeHCO3+. researchgate.netmdpi.com The presence of high concentrations of dissolved carbonate in groundwater can lead to the mobilization of other elements, like arsenic, by competing for sorption sites on iron minerals. acs.org The formation of siderite or other iron-bearing carbonates like ankerite can control the concentration of surplus Fe(II) in these systems. goldschmidt.info

The biogeochemical cycling of iron in these anoxic systems is complex and involves interactions with other elemental cycles, including carbon and phosphorus. d-nb.infoanl.gov For example, the formation of carbonate green rust, a potential precursor to siderite, can be influenced by the presence of phosphate (B84403). anl.gov

This compound in Contaminant Geochemistry

This compound plays a significant role in controlling the mobility and fate of various contaminants in subsurface environments, particularly trace elements like arsenic. The primary mechanisms of attenuation are sorption (adsorption and absorption) and co-precipitation. While iron (oxyhydr)oxides are widely recognized for their high capacity to adsorb arsenic, the presence of carbonate ions and the formation of siderite introduce complex interactions that can either enhance or inhibit arsenic sequestration.

Research has shown that carbonate ions can compete with arsenic (in the form of arsenate and arsenite) for sorption sites on the surfaces of iron (oxyhydr)oxides such as ferrihydrite. geoscienceworld.orgfrontiersin.org This competition can lead to the mobilization of previously sorbed arsenic when carbonate concentrations in groundwater are high. mdpi.comgeoscienceworld.org However, under conditions conducive to the precipitation of this compound, arsenic can be effectively removed from the aqueous phase through co-precipitation. In this process, arsenate or arsenite ions are incorporated into the crystal structure of the forming siderite.

Geochemical modeling and field studies suggest that in iron-reducing zones of contaminated aquifers, trace elements are likely attenuated via co-precipitation with, or sorption onto, iron carbonate precipitates. wikipedia.org For example, in crude-oil-contaminated aquifers, the microbial reduction of Fe(III) can lead to the mobilization of elements like barium, cobalt, and nickel, which are then attenuated by co-precipitation with this compound. wikipedia.org Similarly, lead and manganese mobilized by the reductive dissolution of iron (oxyhydr)oxides have been observed to precipitate as carbonates in iron-reducing zones. geoscienceworld.org

The effectiveness of arsenic attenuation by carbonate-rich aquifer materials is pH-dependent. Batch experiments have demonstrated significant retention of soluble As(V) (35.3–90%) in the pH range of 7–9. tamu.edu The processes responsible can include sorption onto iron oxides within the material and co-precipitation with carbonate minerals like calcite and, by extension, siderite. tamu.edu Therefore, the formation of this compound in anoxic, contaminant-plume environments serves as a crucial natural attenuation process, locking trace elements into a stable mineral phase and reducing their mobility in groundwater.

Carbonate ions exert a significant influence on the transformation pathways of poorly crystalline iron (oxyhydr)oxides, such as ferrihydrite, into more stable crystalline phases like goethite and hematite (B75146). Ferrihydrite is a metastable mineral with a high surface area that readily transforms, and this process is critical for the sequestration and cycling of nutrients and contaminants. fsu.edu

Studies have demonstrated that the presence of carbonate can alter both the kinetics and the products of ferrihydrite transformation. At near-neutral pH, increasing partial pressures of CO₂ (and thus higher (bi)carbonate concentrations) promote the transformation of ferrihydrite into hematite while inhibiting the formation of goethite. mdpi.com For example, as the partial pressure of CO₂ increased from 408 to 20,000 ppmv at 40 °C, the transformation efficiency of ferrihydrite rose from 53% to 95%, with the proportion of hematite formed increasing from 13% to 76%. mdpi.com The proposed mechanism involves the formation of a weak inner-sphere complex between carbonate and iron on the ferrihydrite surface, which facilitates the dehydration and rearrangement steps necessary for hematite formation. mdpi.com

Carbon Sequestration and Mineral Carbonation Processes Involving FeCO₃

The formation of this compound is a key process in the long-term geological storage of carbon dioxide (CO₂). Geological carbon storage (GCS) aims to permanently sequester CO₂ in subsurface geological formations, and mineral trapping is considered the most secure form of storage. cambridge.org This process involves the reaction of injected CO₂ with minerals containing divalent cations like Ca²⁺, Mg²⁺, and Fe²⁺ to form stable carbonate minerals, such as calcite (CaCO₃), magnesite (MgCO₃), and siderite (FeCO₃). geochemicalperspectivesletters.org

Siderite formation is particularly relevant in deep saline aquifers and depleted oil and gas reservoirs hosted in iron-rich sedimentary rocks, such as sandstones and shales. geoscienceworld.org In these anoxic environments, the injected CO₂ dissolves in the formation brine, forming carbonic acid, which then dissociates. This can lead to the dissolution of iron-bearing silicate (B1173343) minerals, releasing Fe²⁺ ions that subsequently react with carbonate ions to precipitate FeCO₃. This process effectively locks the carbon into a solid, thermodynamically stable mineral phase, significantly reducing the risk of leakage back to the atmosphere over geological timescales. acs.org

The potential for CO₂ sequestration via this compound formation is substantial. Iron is an abundant element in the Earth's crust, and many potential storage formations contain iron-bearing minerals. core.ac.uk The study of natural analogues, where CO₂ has been stored in geological formations for millions of years, provides evidence for the viability of mineral trapping, including the formation of siderite. geoscienceworld.orggeochemicalperspectivesletters.org The CarbFix project in Iceland, for example, demonstrates the rapid in-situ mineralization of CO₂ injected into basaltic rocks, which are rich in calcium, magnesium, and iron. acs.org

The kinetics of carbonation reactions involving iron-rich materials are a critical factor in the feasibility of ex-situ mineral carbonation for CO₂ sequestration. This approach involves reacting CO₂ with mined materials, such as iron ores or industrial wastes rich in iron oxides and silicates, in a controlled reactor setting. While thermodynamically favorable, the natural kinetics of these reactions are often slow, presenting a major challenge for industrial-scale application.

Research has focused on methods to accelerate the carbonation process. Key parameters influencing the reaction kinetics include temperature, pressure, particle size, and pH. Studies on iron-rich olivine (B12688019) (fayalite, Fe₂SiO₄) show that the carbonation process can be thermodynamically favorable at room temperature and a CO₂ pressure of 1 bar, but becomes less favorable at elevated temperatures (above ~91-129 °C) due to decreased CO₂ solubility. Increasing CO₂ pressure can counteract this effect. However, a significant challenge with ferrous olivine is the formation of an iron-silica-rich passivation layer on the mineral surface, which inhibits further reaction.

The use of smaller particle sizes significantly enhances carbonation efficiency by increasing the available surface area for reaction. For iron-rich mine waste, particle sizes below 38 µm showed greater carbonation efficiency than larger particles. The pH of the reaction medium is also crucial; alkaline conditions (pH 8-12) generally favor the carbonation process. core.ac.uk For instance, one study demonstrated CO₂ uptake of 33-39 g per kg of mine waste, primarily through the formation of FeCO₃ and MgCO₃, with efficiency increasing at higher pH levels. core.ac.uk Direct gas-solid carbonation of iron-rich slag has also been investigated, with the reaction kinetics often being controlled by the diffusion of CO₂ through the product layer. Overcoming the slow reaction kinetics remains a key area of research to make mineral carbonation with iron ores an economically viable technology for CO₂ sequestration.

Data Tables

Table 1: Influence of pCO₂ on Ferrihydrite Transformation Data sourced from a study on the impact of (bi)carbonate on mineral transformation at 40 °C. mdpi.com

| pCO₂ (ppmv) | Ferrihydrite Transformation Efficiency (%) | Hematite Formation (%) | Goethite Formation (%) |

|---|---|---|---|

| 408 | 53 | 13 | 87 |

| 20,000 | 95 | 76 | 24 |

Table 2: CO₂ Sequestration via Mineral Carbonation of Mine Waste at Varying pH Data from a study on utilizing mining waste for carbon sequestration. core.ac.uk

| pH | CO₂ Uptake from FeCO₃ Conversion (g CO₂/kg waste) | CO₂ Uptake from MgCO₃ Conversion (g CO₂/kg waste) | Total CO₂ Uptake (g CO₂/kg waste) |

|---|---|---|---|

| 8 | 30.34 | 3.66 | 34.00 |

| 10 | 30.14 | 2.99 | 33.13 |

| 12 | 34.65 | 4.83 | 39.48 |

Ferrous Carbonate in Corrosion Science and Material Stability

Formation and Characterization of Iron Carbonate Corrosion Films

The formation of ferrous carbonate (FeCO₃) films on the surface of carbon steel is a critical phenomenon in environments containing dissolved carbon dioxide (CO₂), such as those found in the oil and gas industry. The presence and properties of this film can significantly dictate the rate of corrosion and the long-term stability of the material.

The corrosion of carbon steel in aqueous CO₂ environments is an electrochemical process. Dry CO₂ gas itself is not corrosive, but when dissolved in water, it forms carbonic acid (H₂CO₃), a weak acid that increases the corrosivity (B1173158) of the environment. utp.edu.my

The primary reactions involved are:

CO₂ Dissolution and Hydration: CO₂(g) ⇌ CO₂(aq) CO₂(aq) + H₂O ⇌ H₂CO₃(aq)

Carbonic Acid Dissociation: H₂CO₃(aq) ⇌ H⁺(aq) + HCO₃⁻(aq) HCO₃⁻(aq) ⇌ H⁺(aq) + CO₃²⁻(aq)

Anodic Reaction (Iron Dissolution): Fe(s) → Fe²⁺(aq) + 2e⁻

Cathodic Reactions (Hydrogen Evolution): 2H⁺(aq) + 2e⁻ → H₂(g) 2H₂CO₃(aq) + 2e⁻ → H₂(g) + 2HCO₃⁻(aq)

The formation of the FeCO₃ film is a precipitation reaction that occurs when the concentrations of ferrous ions (Fe²⁺) from steel dissolution and carbonate ions (CO₃²⁻) from carbonic acid dissociation exceed the solubility product (Ksp) of this compound. core.ac.ukscielo.br The key precipitation reaction is:

Fe²⁺(aq) + CO₃²⁻(aq) → FeCO₃(s)

The driving force for this precipitation is the supersaturation ratio (SR), defined as the ratio of the ion activity product to the solubility product. ampp.orgwhiterose.ac.uk An SR value greater than 1 is required for precipitation to be thermodynamically favorable. core.ac.uk Initially, the corrosion product film can be non-uniform and loosely attached. raco.cat The process involves a complex interplay of nucleation and growth, where crystals form on the steel surface, eventually coalescing to form a more continuous layer. whiterose.ac.ukresearchgate.net This layer can block active corrosion sites and act as a diffusion barrier, thereby reducing the corrosion rate. whiterose.ac.uk

The protectiveness of the FeCO₃ film is not guaranteed and is highly dependent on the environmental conditions under which it forms. Key factors include pH, temperature, CO₂ partial pressure (pCO₂), and flow regimes.

pH: The solution pH is one of the most influential factors. whiterose.ac.ukiaea.org Higher pH values (typically above 6.0) favor the formation of a more protective and compact FeCO₃ film. whiterose.ac.ukwhiterose.ac.uk This is because the concentration of carbonate ions (CO₃²⁻) increases with pH, which raises the supersaturation ratio and accelerates the precipitation kinetics. core.ac.ukwhiterose.ac.uk At lower pH, the film may be less dense or may not form at all, leading to higher corrosion rates. whiterose.ac.uk Research has shown that a more significant and faster decline in corrosion rate occurs at pH 6.8 compared to pH 6.3, attributed to the formation of a more protective film consisting of smaller, denser crystals. core.ac.ukresearchgate.net

Temperature: Temperature significantly affects both the corrosion rate and the film formation kinetics. researchgate.net Generally, increasing temperature decreases the solubility of FeCO₃, which promotes precipitation and the formation of a more dense and crystalline protective film, particularly at temperatures above 60°C. raco.catresearchgate.net At lower temperatures, the film may be more soluble or less adherent, offering little protection. raco.catresearchgate.net However, there is often a peak corrosion rate at an intermediate temperature (around 80°C) before a stable, protective film fully develops. researchgate.net Studies have shown that as temperature increases, the porosity of the product layer decreases, enhancing its protective qualities. researchgate.net

CO₂ Partial Pressure (pCO₂): The effect of pCO₂ is complex. An increase in pCO₂ generally leads to a higher concentration of dissolved CO₂ and thus more carbonic acid, which can increase the corrosion rate in the absence of a protective film. core.ac.uk However, higher pCO₂ also increases the availability of carbonate ions, which can lower the solubility of FeCO₃ and enhance the precipitation of a protective film, provided other conditions are favorable. core.ac.ukunit.no The mechanism for protection can transition from simply blocking active sites to restricting ion diffusion as the layer develops under sustained pressure. ncbj.gov.pl

Flow Regimes: Hydrodynamic conditions play a crucial role. High flow velocities can increase the mass transport of corrosive species to the steel surface and remove corrosion products, hindering the formation of a stable film. core.ac.ukwhiterose.ac.uk Turbulent flow can create a thinner diffusion boundary layer, making it more difficult to achieve the necessary supersaturation at the steel surface for precipitation to occur. core.ac.uk Conversely, stagnant or low-flow conditions are generally more conducive to the formation of a protective FeCO₃ layer. raco.catscielo.br However, once formed, a well-adhered film may withstand significant flow-induced shear stress. core.ac.uk

Table 1: Influence of Environmental Factors on FeCO₃ Protective Film Properties

| Factor | Effect on Film Formation & Protectiveness | Research Findings |

| pH | Higher pH (>6.0) generally promotes the formation of denser, more protective films. whiterose.ac.ukwhiterose.ac.uk | At pH 6.8, a more protective film forms faster than at pH 6.3, with smaller, more compact crystals. core.ac.ukresearchgate.net |

| Temperature | Higher temperatures (>60°C) decrease FeCO₃ solubility, favoring the formation of a more crystalline and adherent protective layer. raco.catresearchgate.net | Corrosion rates decrease with increasing temperature (e.g., from 65°C to 85°C) due to the formation of a thicker, more compact FeCO₃ layer. researchgate.net |

| pCO₂ | Increases the availability of carbonate ions, which can enhance precipitation and protectiveness. core.ac.uk | At high pCO₂ (e.g., 28 MPa), an outer FeCO₃ layer can form over an inner chromium hydroxide (B78521) layer on 13Cr steel. rsc.org The protection mechanism transitions from active site blocking to diffusion control as the film develops. ncbj.gov.pl |

| Flow Regime | High flow rates can inhibit film formation by increasing mass transport and shear stress. core.ac.ukwhiterose.ac.uk Low flow or stagnant conditions are more favorable. scielo.br | Turbulent flow (1 m/s) results in a thinner diffusion boundary layer and lower surface supersaturation, making film formation more difficult compared to laminar flow (0.1 m/s). core.ac.uk |

The FeCO₃ corrosion layer significantly alters the electrochemical behavior of the carbon steel surface. The film acts as a physical barrier that can reduce corrosion rates by blocking active sites and restricting the mass transport of electrochemically active species to and from the steel surface. researcher.lifewhiterose.ac.uk

Electrochemical Impedance Spectroscopy (EIS) is a powerful technique used to characterize these layers. whiterose.ac.ukiastate.edu EIS studies reveal that the formation of an FeCO₃ film introduces new interfaces and resistive and capacitive elements into the electrochemical system. The impedance response often shows features indicative of diffusion control through the porous layer, confirming its role as a mass transport barrier. iastate.edu

The FeCO₃ film itself is generally considered an electrical insulator or a semiconductor. rsc.orgresearchgate.net Mott-Schottky analysis has shown that FeCO₃ films can exhibit n-type semiconducting behavior. rsc.org The formation of a protective film is often accompanied by a sharp increase in the corrosion potential (OCP), indicating a shift towards passivation. researchgate.netacs.org This layer reduces the general corrosion rate, sometimes by more than an order of magnitude. researchgate.net

Predicting the rate at which a protective FeCO₃ film forms is essential for modeling CO₂ corrosion. Several models have been developed to describe the precipitation kinetics. A key concept is the "scaling tendency" (ST), defined as the ratio of the FeCO₃ precipitation rate to the steel corrosion rate. core.ac.uk When ST is greater than one, the formation of a protective layer is favored. core.ac.uk

A widely recognized model is the Corrosion Layer Accumulation Rate (CLAR) model, notably developed by Sun and Nešić. whiterose.ac.uk This model is based on direct measurements of corrosion layer mass change and describes the kinetics of FeCO₃ formation as a function of supersaturation and temperature. whiterose.ac.uk Such models treat film growth as a process of precipitation that builds up the layer and reduces the corrosion rate, while the corrosion process itself can induce porosity under the film. researchgate.net The balance between these two competing processes, which depends on environmental parameters like pH, temperature, and pCO₂, determines the final protectiveness of the film. researchgate.netresearchgate.net

Stability and Transformation of this compound in Various Conditions

The long-term stability of the protective FeCO₃ film is crucial for sustained corrosion protection. The film can be altered or removed by chemical or thermal processes.

This compound, also known as the mineral siderite, is thermally unstable and decomposes upon heating. The kinetics and products of this decomposition depend heavily on the atmosphere (e.g., oxidizing, inert, or CO₂) and temperature.

In an oxidizing atmosphere (air), the decomposition of FeCO₃ begins at approximately 330-340°C and is completed by around 600°C. mdpi.com The process proceeds in a single step, yielding iron oxides. ekb.eg The primary reaction can be represented as: 4FeCO₃(s) + O₂(g) → 2Fe₂O₃(s) + 4CO₂(g) The final product at higher temperatures (≥750°C) is predominantly hematite (B75146) (α-Fe₂O₃). mdpi.com

Under a CO₂ or inert atmosphere, the decomposition pathway is different. The primary decomposition step is: FeCO₃(s) → FeO(s) + CO₂(g) This process begins at a higher temperature than in air, typically above 400°C. mdpi.com The initial product, wüstite (FeO), is often unstable and can be further oxidized to magnetite (Fe₃O₄) or hematite if trace oxidants are present, or if the CO₂ produced acts as an oxidizing agent. mdpi.comtandfonline.com Studies have shown that in a CO₂ atmosphere, magnetite is a main decomposition product. mdpi.com

Kinetic studies using thermogravimetric analysis (TGA) show that the decomposition process is complex, often best described by diffusion-controlled reaction models. ekb.eg

Table 2: Thermal Decomposition of this compound (Siderite) under Different Atmospheres

| Atmosphere | Decomposition Temperature Range | Primary Decomposition Products | Reference |

| Air (Oxidizing) | ~340°C - 607°C | Hematite (Fe₂O₃), Magnetite (Fe₃O₄), Maghemite (γ-Fe₂O₃) | mdpi.com |

| CO₂ (Reducing/Inert) | Starts >400°C, completes >600°C | Wüstite (FeO), Magnetite (Fe₃O₄) | mdpi.comtandfonline.com |

| Vacuum | ~300°C - 400°C | Iron Oxides (Hematite, Magnetite) | mdpi.com |

Structural Modifications of Siderite Corrosion Films (e.g., Fe-Ca Carbonates)

In CO2 corrosion environments, the formation of siderite (FeCO3) films on carbon steel surfaces is a widely studied phenomenon. whiterose.ac.uknih.gov However, the presence of other ions in the environment, such as calcium (Ca2+), can significantly influence the chemical and structural characteristics of these corrosion product layers. whiterose.ac.uknih.gov The incorporation of calcium into the siderite lattice leads to the formation of a mixed iron-calcium carbonate (FexCayCO3), which exhibits distinct properties compared to pure siderite. acs.org

The growth of pure siderite crystals often follows a spiral dislocation model. acs.org Research has shown that the incorporation of Ca2+ ions into the siderite structure disrupts this process. whiterose.ac.ukacs.org Specifically, the presence of calcium inhibits the completion of spiral growth segments on the rhombohedral crystals of FeCO3. nih.govresearchgate.net To accommodate the larger ionic radius of Ca2+ compared to Fe2+, the crystal lattice expands, particularly along the c-axis. whiterose.ac.ukresearchgate.net This expansion results in a modified carbonate structure with larger steps and altered interatomic distances. acs.org

These structural distortions directly impact the film's morphology, crystallinity, and chemical properties. acs.orgresearchgate.net X-ray diffraction (XRD) analysis of these modified films reveals a shift in the diffraction peaks to lower 2θ angles compared to pure FeCO3, confirming a modification of the lattice parameters. whiterose.ac.uk For instance, the prominent (104) peak for FexCayCO3 has been observed at 31.62° 2θ, whereas for pure FeCO3 it appears at 32.04° 2θ. whiterose.ac.uk This structural alteration leads to an increase in the solubility of the FexCayCO3 film compared to a film made of pure FeCO3 crystals. acs.org Under certain flow conditions, the more soluble calcium can be leached from the carbonate structure, which weakens the mechanical properties of the corrosion film, increases its porosity, and can stimulate localized corrosion. whiterose.ac.uknih.govresearchgate.net

Table 1: Comparison of Structural Parameters in Pure and Calcium-Modified Siderite

| Parameter | Pure Siderite (FeCO3) | Calcium-Modified Siderite (Fe₀.₆₆Ca₀.₃₃CO₃) | Source |

| Fe-Fe Interatomic Distance | 3.79 Å | N/A | researchgate.net |

| Fe-Ca Interatomic Distance | N/A | 3.81 Å | researchgate.net |

| XRD Peak (104) | 32.04° 2θ | 31.62° 2θ | whiterose.ac.uk |

Long-Term Anoxic Corrosion of Iron and this compound Phases

Understanding the long-term corrosion of iron in anoxic (oxygen-free) environments is critical for applications such as the geological storage of nuclear waste and the preservation of archaeological iron artifacts. researchgate.netiaea.org In such environments, particularly those rich in carbonates, the corrosion process is slow, and the resulting corrosion layers are primarily composed of this compound phases and magnetite. researchgate.netresearchgate.net

The corrosion mechanism in these long-term scenarios is thought to involve a decoupling of the anodic (iron dissolution) and cathodic (electron consumption) sites. researchgate.net It has been proposed that the electron consumption sites are mainly located on the external part of the corrosion layer, while the precipitation of corrosion products occurs in the internal part. researchgate.netiaea.org This process leads to very low corrosion rates, estimated to be less than 2 µm per year. researchgate.net The evolution of the corrosion products can occur in stages, potentially starting with the formation of Fe(III) phases like ferrihydrite in an initially more oxidizing environment, followed by equilibration to form Fe(II) carbonate phases like siderite, and finally evolving to a reducing stage where magnetite and chukanovite are stable. researchgate.net

Table 2: Key this compound Phases Identified in Long-Term Anoxic Corrosion

| Compound Name | Chemical Formula | Role/Significance in Corrosion Layer | Source |

| Siderite | FeCO₃ | A primary, stable this compound phase formed in anoxic, carbonated environments. A main constituent of the corrosion layer on archaeological iron. | researchgate.netresearchgate.net |

| Chukanovite | Fe₂(OH)₂CO₃ | A ferrous hydroxy-carbonate found alongside siderite and magnetite. Its presence influences the properties of the corrosion system. | researchgate.netresearchgate.net |

| Magnetite | Fe₃O₄ | An iron oxide commonly found with ferrous carbonates, influencing the electronic properties of the corrosion layer. | researchgate.netiaea.orgresearchgate.net |

Advanced Analytical and Theoretical Studies of Ferrous Carbonate

Spectroscopic Characterization Techniques for FeCO3

Spectroscopic techniques are indispensable in the study of ferrous carbonate (FeCO3), providing detailed information about its crystal structure, vibrational properties, iron oxidation state, and surface chemistry. These methods are crucial for understanding the behavior of FeCO3 in various geological and industrial contexts.

X-ray Diffraction (XRD) and Crystallographic Analysis of FeCO3

X-ray diffraction (XRD) is a fundamental technique for determining the crystal structure of this compound, which crystallizes in the trigonal system with the space group R-3c. materialsproject.org This method allows for the identification of FeCO3 and the quantification of its phases in mixtures with other minerals. mdpi.com The lattice parameters of synthetic FeCO3 can be precisely measured, providing a basis for understanding its physical and chemical properties. materialsproject.org

In-situ synchrotron radiation XRD (SR-XRD) has emerged as a powerful tool for studying the kinetics of FeCO3 formation in real-time. researchgate.netwhiterose.ac.uk These studies can be conducted under controlled environmental conditions, such as in flowing systems that mimic industrial pipelines. researchgate.netwhiterose.ac.uk By combining SR-XRD with electrochemical measurements, researchers can correlate the growth of FeCO3 films with changes in corrosion rates. researchgate.netwhiterose.ac.uk Such experiments have revealed that factors like pH significantly influence the nucleation and growth kinetics of FeCO3 crystals. whiterose.ac.uk For instance, higher pH levels can lead to faster precipitation and the formation of more protective films. whiterose.ac.uk

Table 1: Crystallographic Data for this compound (FeCO3)

| Parameter | Value | Reference |

| Crystal System | Trigonal | materialsproject.org |

| Space Group | R-3c (No. 167) | materialsproject.org |

| Lattice Parameter (a) | 4.761 Å | materialsproject.org |

| Lattice Parameter (b) | 4.747 Å | materialsproject.org |

| Lattice Parameter (c) | 5.872 Å | materialsproject.org |

Note: Calculated lattice parameters can sometimes be overestimated. materialsproject.org

Raman Spectroscopy Applications in this compound Studies

Raman spectroscopy is a valuable technique for investigating the vibrational properties of this compound. As a rhombohedral carbonate, FeCO3 exhibits characteristic Raman active modes, including lattice modes (T and L) and internal modes of the carbonate ion (ν1, ν3, ν4, and 2ν2). hpstar.ac.cnmdpi.com The strongest peak in the Raman spectrum of FeCO3 is the symmetric stretching mode (ν1) of the CO3^2- group, which appears around 1086 cm⁻¹. researchgate.net

This technique is particularly effective for studying the behavior of FeCO3 under high pressure. hpstar.ac.cnmdpi.com High-pressure Raman studies have been instrumental in identifying the electronic spin-pairing transition of iron in siderite, which occurs at pressures between 42 and 44 GPa. hpstar.ac.cnmdpi.com This spin crossover is a significant phenomenon that affects the physical properties of iron-bearing minerals in deep-earth environments. hpstar.ac.cn The hydrostaticity of the pressure medium can influence the pressure range over which this transition occurs. hpstar.ac.cn

Table 2: Characteristic Raman Modes of this compound (Siderite) at Ambient Conditions

| Mode | Wavenumber (cm⁻¹) | Assignment |

| T | ~180-200 | Lattice Mode (Translational) |

| L | ~280-300 | Lattice Mode (Librational) |

| ν4 | ~720-740 | In-plane bend |

| ν1 | ~1086-1092 | Symmetric stretch |

| ν3 | ~1430-1450 | Asymmetric stretch |

| 2ν2 | ~1730-1750 | Out-of-plane bend (overtone) |

Note: The exact positions of Raman peaks can vary slightly depending on the specific sample and experimental conditions. hpstar.ac.cnmdpi.comresearchgate.net

Mössbauer Spectroscopy for Iron Oxidation State and Coordination in FeCO3

Mössbauer spectroscopy is a highly sensitive technique for probing the nuclear environment of iron atoms, making it ideal for characterizing the oxidation state and coordination of iron in FeCO3. google.comstir.ac.uk In this compound, iron exists in the Fe²⁺ oxidation state. google.com The Mössbauer spectrum of a pure FeCO3 sample at room temperature typically shows a well-defined doublet, which is characteristic of ferrous iron in a specific coordination environment. google.comekb.eg

The key parameters derived from a Mössbauer spectrum are the isomer shift (δ) and the quadrupole splitting (ΔEQ). ijfmr.com The isomer shift provides information about the s-electron density at the iron nucleus and is indicative of the oxidation state. ijfmr.com Quadrupole splitting arises from the interaction of the nuclear quadrupole moment with the electric field gradient at the nucleus, offering insights into the symmetry of the electronic environment around the iron atom. ijfmr.com For pure this compound, the symmetry of the two peaks in the doublet, including their equal amplitudes and areas, is an indicator of the purity of the ferrous iron state. google.com This technique has been used to confirm the ferrous state in synthetic FeCO3 and to identify impurities. google.com

X-ray Absorption Spectroscopy (XANES, EXAFS) for FeCO3 Surface Chemistry

X-ray Absorption Spectroscopy (XAS) is a powerful tool for investigating the local atomic and electronic structure of materials, providing element-specific information even in amorphous or highly disordered systems. unimi.it XAS is broadly divided into two regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). unimi.itiaea.org